1-(5-Fluoropyridin-3-yl)propan-1-one
Vue d'ensemble
Description
1-(5-Fluoropyridin-3-yl)propan-1-one is a useful research compound. Its molecular formula is C8H8FNO and its molecular weight is 153.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacogenetics and Fluoropyrimidine Chemotherapy
Fluoropyrimidines, including 5-FU, are critical agents for treating colorectal, breast, and head and neck cancers. The effectiveness and toxicity of these drugs can be significantly influenced by genetic variations in patients. Pharmacogenetic testing is emerging as a tool to personalize fluoropyrimidine dosing, aiming to maximize efficacy while minimizing toxicity. Genetic markers in enzymes involved in the metabolism of these drugs, such as dihydropyrimidine dehydrogenase (DPD), have been associated with variations in patients' responses to treatment. For example, certain DPYD gene polymorphisms are linked to increased risk of severe adverse reactions to fluoropyrimidines, highlighting the importance of genetic testing in treatment planning (Falvella et al., 2015).
Fluoropyrimidines in Cancer Treatment
5-FU and its prodrugs, such as capecitabine and S-1, are widely used in chemotherapy regimens for solid tumors. These compounds are metabolized into active cytotoxic agents that inhibit DNA synthesis, leading to cancer cell death. Capecitabine, an oral prodrug of 5-FU, has shown efficacy in colorectal, breast, gastric, and other cancers. Its safety profile is well-established, with common side effects including diarrhea, hand-foot syndrome, and mucositis. Personalizing capecitabine treatment through pharmacogenetic insights can further improve its therapeutic index (Mikhail et al., 2010).
Emerging Therapeutic Approaches
Recent studies emphasize the potential for combining fluoropyrimidines with other chemotherapeutic agents to enhance treatment efficacy. For example, S-1, a combination of tegafur (a prodrug of 5-FU) and modulators of its metabolism, has been used successfully in gastric cancer treatment, demonstrating advantages over traditional therapies. Research continues to explore novel fluoropyrimidine formulations and combinations, aiming to optimize cancer treatment outcomes while reducing adverse effects (Kobayakawa & Kojima, 2011).
Propriétés
IUPAC Name |
1-(5-fluoropyridin-3-yl)propan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-2-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJUVCJLOQFDGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CN=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.